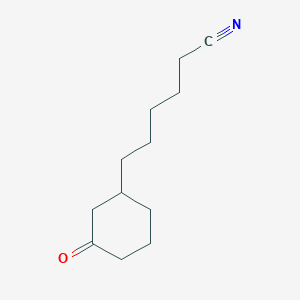

6-(3-Oxocyclohexyl)hexanenitrile

Description

6-(3-Oxocyclohexyl)hexanenitrile is a nitrile derivative featuring a cyclohexanone moiety linked to a hexanenitrile chain. Its structural uniqueness lies in the 3-oxocyclohexyl group, which may influence reactivity and physicochemical properties compared to other hexanenitrile derivatives.

Properties

IUPAC Name |

6-(3-oxocyclohexyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c13-9-4-2-1-3-6-11-7-5-8-12(14)10-11/h11H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTVFXYIYSTTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642357 | |

| Record name | 6-(3-Oxocyclohexyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-97-9 | |

| Record name | 6-(3-Oxocyclohexyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Oxocyclohexyl)hexanenitrile typically involves the reaction of a suitable cyclohexanone derivative with a nitrile precursor under controlled conditions. One common method includes the use of cyclohexanone and hexanenitrile in the presence of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 6-(3-Oxocyclohexyl)hexanenitrile may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Oxocyclohexyl)hexanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents .

Major Products Formed:

Oxidation: Products may include or .

Reduction: Products may include or .

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Oxocyclohexyl)hexanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexyl ring provides structural stability. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substituents

6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-azidohexanenitrile and phenylacetylene, achieving a 94% yield .

- Properties : NMR data (δ 7.85–7.31 for aromatic protons) confirm the triazole ring. The nitrile group (δ 2.36 ppm) remains unperturbed, suggesting stability under reaction conditions .

- Applications : Primarily used as an intermediate in medicinal chemistry due to its click chemistry compatibility.

- 6-(1H-Indol-1-yl)hexanenitrile Synthesis: Synthesized by nucleophilic substitution of indole with 6-bromohexanenitrile in DMF, with sodium hydride as a base .

Aromatic and Halogenated Derivatives

- 2-(4-Chlorophenyl)hexanenitrile Properties: Molecular formula C₁₂H₁₄ClN, molecular weight 207.7 g/mol. Boiling point: 170–172°C at 1.1 Torr. Insoluble in water but soluble in toluene and ethanol . Applications: Key intermediate in agrochemical synthesis, leveraging the electron-withdrawing chloro group for enhanced reactivity .

- 6-(3-Chloro-2-fluorophenoxy)hexanenitrile Properties: Halogenated phenoxy group increases polarity, as indicated by its InChIKey (CUDXOMSBKUVTDG-UHFFFAOYSA-N) .

Cyclohexyl-Modified Nitriles

- 3-(2,6-Dioxocyclohexyl)propanenitrile Properties: CAS 1874-85-7, molecular formula C₉H₁₁NO₂ (assuming typo correction from C₂₀H₂₁N0₄), molecular weight 165.19 g/mol. The dual keto groups enhance electrophilicity . Applications: Potential use in polymer chemistry or as a diketone precursor.

4-(2-Oxocyclohexyl)butanenitrile

Comparative Data Table

Key Findings and Insights

- Synthetic Methods : Cyclohexyl-modified nitriles (e.g., 6-(3-Oxocyclohexyl)hexanenitrile) are typically synthesized via alkylation or cycloaddition, whereas halogenated derivatives rely on nucleophilic substitution .

- Property Trends : The presence of electron-withdrawing groups (e.g., Cl, oxo) increases boiling points and polarizability, while aromatic substituents enhance solubility in organic solvents .

- Reactivity: The 3-oxocyclohexyl group in the target compound may facilitate keto-enol tautomerism, offering unique reactivity compared to dioxo or halogenated analogs .

Biological Activity

6-(3-Oxocyclohexyl)hexanenitrile is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

6-(3-Oxocyclohexyl)hexanenitrile is characterized by its unique structure, which includes a cyclohexyl moiety and a nitrile functional group. The chemical formula is , and it possesses distinct physical properties that influence its biological activity.

The biological activity of 6-(3-Oxocyclohexyl)hexanenitrile is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have suggested that compounds with similar structures can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.

- Anti-inflammatory Effects : There is evidence that 6-(3-Oxocyclohexyl)hexanenitrile may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes associated with inflammation and microbial growth. For example:

- Cytotoxicity Assays : Testing on various cell lines showed that 6-(3-Oxocyclohexyl)hexanenitrile exhibits selective cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics of the compound:

- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of 6-(3-Oxocyclohexyl)hexanenitrile resulted in a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have been published focusing on the therapeutic potential of compounds structurally related to 6-(3-Oxocyclohexyl)hexanenitrile. For example:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar nitriles against resistant strains of bacteria, suggesting a potential application for 6-(3-Oxocyclohexyl)hexanenitrile in treating infections caused by multidrug-resistant organisms.

- Research on Anti-cancer Activity : Another case study investigated the effects of related compounds on cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.